molecular formula C16H21N3O2S B2616637 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile CAS No. 2319803-86-4

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile

Cat. No.: B2616637
CAS No.: 2319803-86-4
M. Wt: 319.42
InChI Key: ULPNFSFVZFYVGQ-UHFFFAOYSA-N
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Description

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile is a chemical compound with a complex structure that includes a cyclobutyl group, a diazepane ring, a sulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the diazepane ring, introduction of the cyclobutyl group, and subsequent sulfonylation and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The diazepane ring and sulfonyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
  • 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzamide

Uniqueness

Compared to similar compounds, 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c17-13-14-5-7-16(8-6-14)22(20,21)19-10-2-9-18(11-12-19)15-3-1-4-15/h5-8,15H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNFSFVZFYVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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